3-Ethoxy-4-methoxybenzoate
Description
Significance of Aromatic Esters in Organic Synthesis
Aromatic esters are a class of organic compounds that are fundamental to the field of organic synthesis. numberanalytics.com They are characterized by an ester functional group attached to an aromatic ring and serve as crucial intermediates in the production of a wide array of commercially important substances, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com The versatility of aromatic esters stems from their ability to undergo various chemical transformations, such as hydrolysis, reduction, and electrophilic substitution, making them invaluable tools for chemists. numberanalytics.com
The synthesis of aromatic esters can be achieved through several methods, with Fischer esterification being a classic and widely employed technique. numberanalytics.com This reaction involves the acid-catalyzed condensation of an aromatic carboxylic acid with an alcohol. numberanalytics.com Another common and highly efficient method is the reaction of aromatic acid chlorides with alcohols, often in the presence of a base to neutralize the hydrochloric acid byproduct. numberanalytics.com
Recent advancements in catalysis have also led to innovative methods for synthesizing aromatic esters. For instance, the "ester dance reaction" allows for the migration of an ester group around an aromatic ring, opening up new pathways to produce a variety of substituted aromatic compounds from readily available starting materials. waseda.jp This reaction, along with others like arylation, amination, and etherification, expands the toolbox for creating structurally diverse molecules. waseda.jp
Contextual Role of 3-Ethoxy-4-methoxybenzoate as a Synthetic Intermediate
This compound serves as a key building block in the synthesis of more elaborate organic molecules. vulcanchem.com Its functional groups—the ethoxy, methoxy (B1213986), and ester moieties—provide multiple reaction sites for chemists to exploit.
A significant application of a closely related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), is as an intermediate in the synthesis of apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat certain inflammatory conditions. google.com The synthesis of this aldehyde often starts from isovanillin (B20041), which undergoes ethylation to introduce the ethoxy group. google.com This highlights the importance of the 3-ethoxy-4-methoxy substitution pattern in the development of pharmaceuticals.
Furthermore, derivatives of 3-ethoxy-4-methoxybenzoic acid are being explored for their potential biological activities. For instance, 3-ethoxy-4-hydroxybenzoic acid has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties, suggesting that the core structure of this compound can be a scaffold for developing new therapeutic agents. ontosight.ai
The synthesis of related compounds, such as 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the antidiabetic drug repaglinide, further underscores the importance of this substitution pattern in medicinal chemistry. acs.orgresearchgate.net Efficient synthetic routes to these types of molecules are crucial for their commercial viability and often involve the strategic manipulation of the functional groups present on the aromatic ring. acs.orgresearchgate.net
Overview of Current Research Trajectories
Current research involving this compound and its derivatives is largely focused on the development of efficient and environmentally friendly synthetic methodologies. The goal is to produce these valuable intermediates on a larger scale with reduced cost and waste. researchgate.net This includes optimizing reaction conditions, exploring new catalysts, and designing novel synthetic pathways that avoid hazardous reagents and harsh conditions. researchgate.net
Researchers are also investigating the potential of these compounds as precursors for a wider range of functional molecules. The unique arrangement of the ethoxy and methoxy groups can influence the electronic properties of the aromatic ring, making it a versatile platform for further chemical modifications. The exploration of its derivatives in areas such as materials science and as intermediates for other active pharmaceutical ingredients remains an active area of investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11O4- |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
3-ethoxy-4-methoxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)/p-1 |
InChI Key |
DMSAIFTWQMXOBE-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)[O-])OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Ethoxy 4 Methoxybenzoate
Direct Synthesis Pathways for 3-Ethoxy-4-methoxybenzoate
The synthesis of this compound, including its common methyl and ethyl ester forms, is primarily achieved through two major strategies: the esterification of 3-ethoxy-4-methoxybenzoic acid and the alkylation of phenolic precursors.
Esterification Reactions of 3-Ethoxy-4-methoxybenzoic Acid
A fundamental and widely employed method for synthesizing benzoate (B1203000) esters is the direct esterification of the corresponding carboxylic acid. 3-Ethoxy-4-methoxybenzoic acid can be converted to its ester derivatives, such as methyl this compound or ethyl this compound, through classic acid-catalyzed esterification, often referred to as Fischer esterification. google.com This reaction typically involves heating the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction equilibrium is driven towards the product side by using an excess of the alcohol or by removing the water formed during the reaction.
Another approach involves the reaction of the carboxylate salt with an alkylating agent. For instance, the methylation of carboxylic acids can be achieved using reagents like dimethyl sulfate (B86663). googleapis.com
Alkylation Strategies from Related Precursors (e.g., vanillin (B372448) derivatives)
A highly effective and common strategy for preparing this compound involves the alkylation of phenolic precursors, which are often derived from readily available natural products like vanillin.
A direct and well-documented example is the synthesis of methyl this compound starting from methyl 3-hydroxy-4-methoxybenzoate (a derivative of vanillic acid). mdpi.comgoogle.com This transformation is an O-alkylation (specifically, an ethoxylation) where the phenolic hydroxyl group is converted to an ethoxy group. The reaction is typically carried out by treating the phenol (B47542) with an ethylating agent in the presence of a base. mdpi.com
Another prevalent pathway begins with isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), a structural isomer of vanillin. google.com This multi-step process involves:
Ethoxylation: The phenolic hydroxyl group of isovanillin is ethylated to produce 3-ethoxy-4-methoxybenzaldehyde (B45797). google.com
Oxidation: The aldehyde functional group is then oxidized to a carboxylic acid to form 3-ethoxy-4-methoxybenzoic acid.
Esterification: Finally, the resulting acid is esterified to yield the desired this compound.
The core of the alkylation strategy lies in the selective O-alkylation of a phenolic hydroxyl group.
Ethoxylation: This involves the introduction of an ethyl group onto the phenolic oxygen. In the synthesis starting from isovanillin or its corresponding acid/ester (e.g., methyl 3-hydroxy-4-methoxybenzoate), the hydroxyl group at the 3-position is targeted. google.commdpi.com This reaction is a Williamson ether synthesis, where a phenoxide, formed by deprotonating the phenol with a base, acts as a nucleophile and attacks an ethylating agent. google.com
Methoxylation: Alternatively, one could start with a precursor like ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). In this case, a methoxylation reaction would be required to convert the hydroxyl group into the methoxy (B1213986) group found in the final product. google.com
The success of the alkylation strategy hinges on the appropriate choice of reagents and conditions. A variety of alkylating agents, bases, and solvents have been documented, particularly in patent literature, to achieve high yields.
Alkylating Agents:
Ethylating Agents: Bromoethane (B45996) (ethyl bromide) and ethyl iodide are commonly used to introduce the ethoxy group. google.commdpi.com Diethyl sulfate is another effective ethylating agent cited for this purpose. google.compatsnap.com
Methylating Agents: For methoxylation reactions, dimethyl sulfate or methyl iodide are the standard choices. google.com
Bases and Catalysts: A base is essential to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack.
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH) are frequently used due to their effectiveness and low cost. google.commdpi.com Cesium carbonate (Cs₂CO₃) is also a viable, albeit more expensive, option. google.com
Organic Bases: Amines such as triethylamine (B128534) and pyridine, or the hindered base N,N-diisopropylethylamine, can also be employed. google.com
Phase Transfer Catalysts: In systems with multiple phases (e.g., aqueous and organic), phase transfer catalysts are used to facilitate the reaction. Examples include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) fluoride (B91410), benzyltriethylammonium chloride, and tetrabutylammonium bromide. google.comgoogle.com
The table below summarizes findings from a patented synthesis of the precursor 3-ethoxy-4-methoxybenzaldehyde from isovanillin, highlighting the different bases and catalysts used. google.com
| Precursor | Alkylating Agent | Base | Catalyst | Solvent | Yield | Purity |
| Isovanillin | Bromoethane | Sodium Hydroxide | Benzyltriethylammonium chloride | Water | 94.8% | 99.9% |
| Isovanillin | Bromoethane | Sodium Hydroxide | Tetrabutylammonium fluoride | Water | 96.1% | 99.9% |
| Isovanillin | Bromoethane | Potassium Carbonate | Tetrabutylammonium fluoride | Water | 95.1% | 99.8% |
Condensation Reactions
While esterification and alkylation represent the primary synthetic routes to this compound, condensation reactions are more relevant as subsequent transformations of the compound. The literature does not prominently feature condensation reactions as a method for the direct synthesis of the this compound core structure.
However, this compound esters are valuable substrates in condensation reactions. For example, methyl this compound can undergo a condensation reaction with dimethyl sulfone in the presence of a strong base like potassium tert-butoxide. This reaction forms a β-keto sulfone, specifically 2-(3-ethoxy-4-methoxyphenyl)-1-methylsulfonyl acetone, which is a key intermediate in the synthesis of more complex molecules.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign processes. Several green chemistry principles have been applied to the synthesis of this compound and its immediate precursors.
A notable example is the ethylation of isovanillin to produce 3-ethoxy-4-methoxybenzaldehyde. google.comgoogle.com This process has been described as an environmentally friendly green synthesis for several reasons:
Use of Water as a Solvent: The reaction can be effectively carried out in water, which is a non-toxic, non-flammable, and inexpensive solvent, thus avoiding the use of volatile organic compounds (VOCs). google.comgoogle.com
Mild Reaction Conditions: The synthesis proceeds at moderate temperatures (e.g., 25-60 °C) and atmospheric pressure, reducing energy consumption and eliminating the need for specialized high-pressure equipment. google.comgoogle.com
Atom Economy and Waste Reduction: The reactions are high-yielding, and the use of phase transfer catalysis enhances efficiency. The product often precipitates from the reaction mixture and can be easily isolated by simple filtration, minimizing complex workup procedures and solvent waste. google.com
Use of Bio-based Feedstocks: The starting material, isovanillin, can be derived from lignin, a renewable biomass resource. Utilizing such precursors is a cornerstone of sustainable chemistry.
These approaches demonstrate a commitment to developing synthetic routes that are not only efficient and high-yielding but also safer and more sustainable.
Sustainable Solvent Systems (e.g., Aqueous Solvents)
The use of sustainable solvents, particularly water, in the synthesis of derivatives of this compound is a significant advancement in green chemistry. Traditional organic solvents are often volatile, flammable, and pose environmental and health risks. Aqueous systems, by contrast, are safer, more environmentally benign, and can simplify product separation.
A notable example is the synthesis of 3-ethoxy-4-methoxybenzaldehyde, a related compound, which has been successfully achieved in water. google.comgoogle.com This method involves the reaction of isovanillin with a halogenated ethane (B1197151) in the presence of a base and a phase transfer catalyst. google.com The use of water as the reaction medium avoids organic solvents, making the process simpler, safer, and the resulting product easier to isolate. google.comgoogle.com The "three wastes" (waste gas, wastewater, and solid waste) are also easier to manage. google.com This approach has demonstrated high yields (over 95%) and high purity (over 99.0% by HPLC). google.com
The application of aqueous solvent systems extends to catalyst-free reactions as well. For instance, the formation of a C=N double bond, a common reaction in organic synthesis, has been achieved in a water/dichloromethane mixture at room temperature without the need for any catalysts or additives. nih.gov This method shows high functional group tolerance and provides excellent yields in short reaction times. nih.gov
The principles demonstrated in these syntheses can be applied to reactions involving this compound, promoting more environmentally friendly manufacturing processes. The recyclability of solvents like 2-butanone (B6335102) has also been explored, further reducing the environmental footprint of these syntheses. researchgate.net
Catalyst Applications in Eco-Friendly Synthesis
Catalysts play a pivotal role in developing eco-friendly synthetic routes for this compound and its derivatives by enabling reactions under milder conditions, increasing efficiency, and allowing for the use of more benign reagents.
Phase Transfer Catalysts: In aqueous synthesis, phase transfer catalysts (PTCs) are crucial for facilitating the reaction between water-insoluble organic substrates and water-soluble reagents. In the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin, PTCs such as tetrabutylammonium bromide, benzyl (B1604629) triethyl ammonium chloride, and polyethylene (B3416737) glycol have been effectively used. google.com These catalysts help to transport the reactants across the phase boundary, accelerating the reaction and leading to high yields. google.comgoogle.com
Acid Catalysts: Acid catalysts are commonly employed in esterification reactions. For the synthesis of similar benzoates, concentrated sulfuric acid or hydrochloric acid are traditionally used. However, greener alternatives are being explored. For example, triethyl ammonium sulphate has been used as an efficient, eco-friendly, and reusable ionic liquid catalyst for the synthesis of coumarin (B35378) derivatives in solvent-free conditions. researchgate.net
Metal Catalysts: While efforts are made to avoid heavy metals, some reactions still rely on them for efficiency. Copper-catalyzed Grignard cross-coupling has been explored for aryl-allyl bond formation in the synthesis of complex natural products, where the substitution pattern on the benzoate ring, including ethoxy and methoxy groups, influences the reaction's success. gatech.edu Rhodium catalysts have been used for C-H amination reactions in the synthesis of complex iminosugars, although the reactivity of certain C-H bonds can be challenging to control. rsc.org
Organocatalysts and Biocatalysts: The development of organocatalysts and biocatalysts is a major focus in green chemistry. While specific examples for this compound are not detailed in the provided results, the broader trend in organic synthesis is to move towards these more sustainable catalytic systems to reduce metal contamination and environmental impact. researchgate.net
The table below summarizes some catalyst applications in related syntheses:
| Catalyst Type | Example Catalyst | Application | Reference |
| Phase Transfer Catalyst | Tetrabutylammonium bromide | Synthesis of 3-ethoxy-4-methoxybenzaldehyde in water | google.com |
| Ionic Liquid | Triethyl ammonium sulphate | Solvent-free synthesis of coumarin derivatives | researchgate.net |
| Metal Catalyst | Copper salts | Grignard cross-coupling for C-C bond formation | gatech.edu |
| Metal Catalyst | Rhodium(II) acetate | Intramolecular C-H amination | rsc.org |
Optimization for Reduced Environmental Impact
Optimizing synthetic routes to minimize environmental impact is a key aspect of green chemistry. For this compound and its derivatives, this involves several strategies, including the selection of raw materials, reaction conditions, and purification methods.
A significant improvement in the synthesis of related compounds has been the move away from hazardous reagents like dimethyl sulfate and diethyl sulfate, which are highly toxic. google.com Instead, less toxic alkylating agents such as bromoethane are used. google.compatsnap.com The use of water as a solvent, as discussed previously, dramatically reduces the environmental impact by eliminating the need for volatile organic compounds. google.comgoogle.com
Reaction conditions are optimized to be as mild as possible. For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde can be carried out at temperatures between 0-60°C, avoiding the need for high energy inputs. google.comgoogle.com The reaction times are also kept short, typically between 3-6 hours, to improve process efficiency. google.com
Post-reaction workup is simplified in these optimized processes. In many cases, the product can be isolated by simple filtration, avoiding complex extraction and purification steps that generate additional waste. google.com The ability to recycle solvents, such as 2-butanone, further contributes to a more sustainable process. researchgate.net
The following table highlights key optimization strategies for reduced environmental impact:
| Optimization Strategy | Example | Benefit | Reference |
| Use of Safer Reagents | Replacing dimethyl sulfate with bromoethane | Reduced toxicity and harm to human health | google.com |
| Sustainable Solvents | Using water instead of organic solvents | Reduced VOC emissions, improved safety | google.comgoogle.com |
| Mild Reaction Conditions | Reaction temperatures of 0-60°C | Lower energy consumption | google.com |
| Simplified Workup | Product isolation by filtration | Reduced solvent use and waste generation | google.com |
| Solvent Recycling | Recovery and reuse of 2-butanone | Minimized waste and raw material consumption | researchgate.net |
Mechanistic Considerations in this compound Synthesis
Regioselectivity and Stereoselectivity Control
Regioselectivity: In the synthesis of molecules with multiple reactive sites, such as precursors to this compound, controlling which site reacts (regioselectivity) is crucial. A common starting material for such syntheses is vanillin or isovanillin, which has two hydroxyl groups that could potentially be alkylated. In the synthesis of 3-ethoxy-4-methoxybenzaldehyde, the desired product is formed by the selective ethylation of the hydroxyl group at the 3-position of isovanillin. This selectivity is influenced by the reaction conditions, including the choice of base and solvent. Protecting groups are often employed to block one reactive site, directing the reaction to the desired position. bham.ac.uk
For instance, in the synthesis of more complex molecules, the introduction of a carbamate (B1207046) function on a side chain was intended to lead to C-H insertion at a specific position (C4), but under the tested Rh(II)-catalyzed conditions, the desired azaspiranic product was not formed, highlighting the challenges in predicting and controlling regioselectivity. rsc.org
Stereoselectivity: When a reaction can produce multiple stereoisomers, controlling the formation of the desired isomer (stereoselectivity) is critical, especially for biologically active compounds. In the synthesis of hydrazones, for example, achieving a specific (E) or (Z) configuration around the C=N bond is important. The use of chiral catalysts, such as a combination of zinc triflate and (R)-BINOL, can induce asymmetry and lead to the preferential formation of one enantiomer. smolecule.com Intramolecular hydrogen bonding can also play a role in stabilizing a particular stereoisomer, effectively "locking" the configuration. smolecule.com
In aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions, achieving high diastereoselectivity is a common goal. The use of chiral auxiliaries, like a thiazolidinethione, can lead to excellent stereocontrol. nih.gov However, subsequent reaction steps must be carefully designed to avoid epimerization of the newly created stereocenters. nih.gov
Reaction Kinetics and Thermodynamic Factors
The rate of a chemical reaction (kinetics) and the relative stability of reactants and products (thermodynamics) are fundamental considerations in synthesis.
Reaction Kinetics: The rate of synthesis of this compound and its derivatives is influenced by several factors, including temperature, concentration of reactants and catalysts, and the choice of solvent. For example, in the synthesis of 3-ethoxy-4-methoxybenzaldehyde, the reaction time is typically 3-6 hours at 0-60°C. google.com The use of a phase transfer catalyst significantly accelerates the reaction rate in a two-phase aqueous system. google.com In some cases, reactions can be very fast, with C=N bond formation occurring within minutes at room temperature in a water/dichloromethane system. nih.gov
Role of Protecting Group Strategies
Protecting groups are essential tools in the synthesis of complex organic molecules like derivatives of this compound. bham.ac.uk They temporarily mask a reactive functional group to prevent it from interfering with a reaction at another site in the molecule. uchicago.eduuwindsor.ca An effective protecting group strategy is critical for the successful synthesis of large, multifunctional molecules. bham.ac.uk
Key characteristics of an ideal protecting group include:
Easy and efficient introduction and removal. uchicago.edu
Stability to a wide range of reaction conditions. uchicago.edu
Selective removal without affecting other functional groups (orthogonality). bham.ac.ukuchicago.edu
In the context of synthesizing molecules with multiple hydroxyl or other functional groups, a well-designed protecting group strategy is paramount. For example, to selectively modify one hydroxyl group in the presence of others, different protecting groups with orthogonal deprotection conditions are used. bham.ac.uk This allows for the sequential unmasking and reaction of specific functional groups. bham.ac.uk
Common protecting groups for hydroxyl functions include benzyl ethers, silyl (B83357) ethers (like TBDMS), and esters. bham.ac.ukuwindsor.caharvard.edu The choice of protecting group depends on its stability to the planned reaction conditions. For instance, silyl ethers are generally stable to basic conditions but can be cleaved by fluoride ions, while benzyl ethers are stable to a wider range of conditions but are typically removed by hydrogenolysis. bham.ac.ukuwindsor.ca
The table below lists some common protecting groups and their typical deprotection methods:
| Protecting Group | Functional Group Protected | Deprotection Method | Reference |
| Benzyl ether (Bn) | Alcohol | Hydrogenolysis (H₂/Pd/C) | bham.ac.uk |
| tert-Butyldimethylsilyl ether (TBDMS) | Alcohol | Fluoride source (e.g., TBAF) or acid | uwindsor.caharvard.edu |
| Acetate ester (Ac) | Alcohol | Mildly basic (e.g., K₂CO₃/MeOH) or reductive (e.g., DIBALH) conditions | bham.ac.uk |
| p-Methoxybenzyl ether (PMB) | Alcohol | Oxidative conditions (e.g., DDQ) | uwindsor.ca |
A poorly designed protecting group strategy can lead to undesired side reactions, low yields, and even the failure of a total synthesis. bham.ac.uk Therefore, careful planning of the sequence of protection and deprotection steps is a cornerstone of modern organic synthesis.
Advanced Synthetic Strategies for this compound Analogues
The generation of analogues of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts. Advanced synthetic methodologies offer powerful tools to modify the core structure, enabling the introduction of diverse functional groups and structural motifs. These strategies often employ modern catalytic systems to achieve high efficiency, selectivity, and functional group tolerance, moving beyond classical synthetic approaches.
One key area of advanced synthesis involves the late-stage functionalization of the benzoate core. This can be achieved through palladium-catalyzed cross-coupling reactions, which allow for the introduction of new carbon-carbon and carbon-heteroatom bonds. For instance, a pre-functionalized this compound, such as one bearing a halogen atom (e.g., bromine or iodine) at a specific position on the aromatic ring, can serve as a versatile intermediate. This intermediate can then participate in reactions like the Suzuki-Miyaura coupling to introduce new aryl or alkyl groups. grafiati.com
Furthermore, modern advancements in C-H activation and functionalization offer a more direct route to analogues, circumventing the need for pre-functionalized starting materials. snnu.edu.cnnih.gov Palladium catalysis is a prominent tool in this area, allowing for the direct arylation, alkenylation, or alkoxylation of the benzoate ring. snnu.edu.cnnih.gov These methods are characterized by their high atom economy and potential for regioselective functionalization, often guided by the electronic properties of the existing substituents or through the use of directing groups. nih.gov
Cascade reactions, particularly those catalyzed by palladium, represent another sophisticated strategy. acs.org A four-component cascade reaction, for example, could theoretically assemble a highly functionalized analogue from simpler starting materials in a single step, simultaneously forming multiple new chemical bonds with high chemo- and regioselectivity. acs.org
The synthesis of libraries of this compound analogues can also be expedited through combinatorial approaches, where different building blocks are systematically combined. dtic.mil For example, variations in the ester group can be achieved by employing different alcohols in the final esterification step, while modifications to the aromatic core can be introduced earlier in the synthetic sequence. The synthesis of related 3,4-dialkoxybenzoate derivatives has been shown to be adaptable to creating a variety of structures. semanticscholar.org
Below are tables detailing some of these advanced synthetic strategies that can be applied to generate analogues of this compound.
Table 1: Palladium-Catalyzed Cross-Coupling for Analogue Synthesis
| Starting Material | Coupling Partner | Catalyst System | Product Analogue Type |
| Methyl 2-bromo-4-ethoxy-5-methoxybenzoate | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-4-ethoxy-5-methoxybenzoate |
| Ethyl 3-iodo-4-methoxybenzoate | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Ethyl 3-alkenyl-4-methoxybenzoate |
| Methyl 3-iodo-4-methoxybenzoate | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 3-alkynyl-4-methoxybenzoate |
Table 2: C-H Functionalization Strategies for Analogue Synthesis
| Substrate | Reagent | Catalyst/Conditions | Functionalized Product |
| Methyl this compound | Aryl halide | Pd(OAc)₂, Ligand, Base | Arylated this compound |
| Ethyl this compound | Acrylate | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | Alkenylated this compound |
| 3-Ethoxy-4-methoxybenzoic acid | PhI(OAc)₂ | Pd(OAc)₂ | Acetoxylated 3-ethoxy-4-methoxybenzoic acid |
These advanced methods provide a versatile toolkit for the synthetic chemist to create a diverse range of this compound analogues, facilitating the exploration of their chemical and physical properties for various applications.
Reactivity and Reaction Pathways of 3 Ethoxy 4 Methoxybenzoate
Hydrolytic Stability and Cleavage Mechanisms
The stability of the ester functional group in 3-ethoxy-4-methoxybenzoate is a critical determinant of its behavior in both chemical and biological systems. Hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be initiated by acids, bases, or enzymes.
Acidic and Basic Hydrolysis
The hydrolysis of this compound, like other esters, can be catalyzed by both acidic and basic conditions.
Under acidic conditions, the reaction proceeds via a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) result in the formation of 3-ethoxy-4-methoxybenzoic acid. libretexts.org
Basic hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.org This is generally a bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group to form 3-ethoxy-4-methoxybenzoic acid. nih.govjcsp.org.pk The final step involves an acid-base reaction where the ethoxide deprotonates the carboxylic acid, forming ethanol and the carboxylate salt. The rate-determining step in the base-catalyzed hydrolysis of benzoate (B1203000) esters is typically the elimination of the alkoxide group. nih.gov
| Condition | Catalyst | General Mechanism | Products |
|---|---|---|---|
| Acidic | H⁺ | Protonation of carbonyl, nucleophilic attack by water, elimination of alcohol | 3-Ethoxy-4-methoxybenzoic acid and Ethanol |
| Basic | OH⁻ | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of alkoxide | This compound salt and Ethanol |
Enzymatic Hydrolysis and Metabolic Stability Studies (in vitro)
In biological systems, the hydrolysis of esters is often catalyzed by enzymes known as esterases, such as carboxylesterases. cdnsciencepub.comresearchgate.net These enzymes play a crucial role in the metabolism and detoxification of various compounds. researchgate.net The enzymatic hydrolysis of this compound would lead to the formation of 3-ethoxy-4-methoxybenzoic acid and ethanol.
In vitro metabolic stability studies are essential for predicting the pharmacokinetic behavior of a compound. These studies typically involve incubating the compound with liver microsomes or hepatocytes, which contain a variety of drug-metabolizing enzymes, including esterases. nih.gov The rate of disappearance of the parent compound is measured over time to determine its metabolic half-life (t1/2) and intrinsic clearance (CLint).
While specific metabolic stability data for this compound are not available, studies on structurally related compounds can provide insights. For instance, the metabolic stability of compounds containing a methoxybenzoyl moiety has been investigated in human, mouse, rat, and dog liver microsomes. nih.gov Such studies help to identify potential sites of metabolism on the molecule.
| Enzyme Class | Reaction | Significance |
|---|---|---|
| Esterases (e.g., Carboxylesterases) | Hydrolysis of the ester bond | Metabolism and detoxification of the compound |
Oxidation and Reduction Reactions
Ester Group Reduction to Alcohols
The ester group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide group yields an aldehyde, which is then further reduced by another equivalent of hydride to the corresponding primary alcohol. masterorganicchemistry.com The final products of the reduction of this compound with LiAlH₄ would be (3-ethoxy-4-methoxyphenyl)methanol (B190139) and ethanol.
| Reducing Agent | Functional Group Transformation | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ester to Primary Alcohol | (3-ethoxy-4-methoxyphenyl)methanol |
Aromatic Ring Oxidation
The aromatic ring of this compound is susceptible to oxidation, particularly by cytochrome P450 enzymes in a biological context. The ethoxy and methoxy (B1213986) groups are potential sites for oxidative metabolism. O-dealkylation is a common metabolic pathway for alkoxy-substituted aromatic compounds, which would lead to the formation of the corresponding phenol (B47542) and either acetaldehyde (B116499) (from the ethoxy group) or formaldehyde (B43269) (from the methoxy group). The resulting phenolic compounds can then undergo further conjugation reactions.
Substitution Reactions on the Aromatic Ring
The electron-donating nature of the ethoxy and methoxy groups activates the aromatic ring of this compound towards electrophilic aromatic substitution reactions. msu.edu These substituents are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. youtube.com
Given the substitution pattern of this compound, the potential sites for electrophilic attack are positions 2, 5, and 6. Steric hindrance from the existing substituents may influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). youtube.com For example, the bromination of methoxy-substituted benzoates has been shown to proceed with high regioselectivity. nsf.gov
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. youtube.com The nitration of a similar compound, methyl 3-hydroxy-4-methoxybenzoate (after alkylation), has been reported as a step in the synthesis of other molecules. mdpi.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com
The precise outcome of these substitution reactions will depend on the specific reaction conditions and the directing effects of the ethoxy and methoxy groups.
| Reaction | Reagents | General Outcome |
|---|---|---|
| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ | Addition of a bromine atom to the aromatic ring |
| Nitration | HNO₃ / H₂SO₄ | Addition of a nitro group to the aromatic ring |
| Friedel-Crafts Acylation | Acyl halide / Lewis acid | Addition of an acyl group to the aromatic ring |
Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In this compound, the potent activating and ortho, para-directing effects of the ethoxy and methoxy groups dominate over the deactivating, meta-directing effect of the ester functionality. wikipedia.org The substitution pattern is therefore determined by the positions activated by the alkoxy groups.
The available positions for substitution on the aromatic ring are C-2, C-5, and C-6.
Position C-2: Ortho to the methoxy group and meta to the ethoxy group.
Position C-5: Para to the methoxy group and ortho to the ethoxy group.
Position C-6: Ortho to the ethoxy group and meta to the methoxy group.
Considering steric hindrance and the electronic effects, substitution is most favored at the C-5 position, which is para to the methoxy group and ortho to the more activating ethoxy group. The C-2 position is also a potential site for substitution.
Nitration: This reaction typically involves treating the aromatic compound with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. youtube.com For this compound, nitration is expected to yield primarily 5-nitro-3-ethoxy-4-methoxybenzoate.
Sulfonation: Sulfonation is achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.com The electrophile is sulfur trioxide (SO₃). The reaction is typically reversible. The expected major product would be 3-ethoxy-4-methoxy-5-(sulfo)benzoate.
| Substituent Group | Position | Electronic Effect | Directing Influence |
| -OCH₂CH₃ | 3 | Activating | Ortho, Para |
| -OCH₃ | 4 | Activating | Ortho, Para |
| -COOCH₃ | 1 | Deactivating | Meta |
Nucleophilic Aromatic Substitution (where applicable for derivatives)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic substitution, SNAr requires the aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comnih.gov
The parent compound, this compound, is electron-rich due to its two alkoxy groups and is not a suitable substrate for SNAr. However, derivatives of this compound can be engineered to undergo such reactions. For an SNAr reaction to proceed, two main conditions must be met:
The presence of a good leaving group (e.g., a halide).
The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com
For instance, if this compound were first nitrated at the C-5 position and then subjected to a reaction that converts one of the alkoxy groups into a better leaving group, the resulting derivative could potentially undergo SNAr. The mechanism is typically a two-step addition-elimination process where the nucleophile first attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. nih.gov
Alkoxy Group Substitutions
The ethoxy and methoxy groups, being ethers, can be cleaved under specific, often harsh, conditions. This reaction involves the substitution of the alkyl part of the ether. The cleavage of aryl ethers typically requires strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr).
The mechanism begins with the protonation of the ether oxygen atom, followed by a nucleophilic attack on the adjacent alkyl carbon by a halide ion. This results in the formation of a phenol and an alkyl halide. Given the presence of two different alkoxy groups (ethoxy and methoxy), selective cleavage would be challenging to achieve and would likely result in a mixture of products.
Other Chemical Transformations
Decarboxylation Pathways
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The direct decarboxylation of an aromatic ester like this compound is not a typical transformation. Generally, the ester must first be hydrolyzed to the corresponding carboxylic acid (3-ethoxy-4-methoxybenzoic acid). This hydrolysis can be achieved under either acidic or basic conditions.
Once the carboxylic acid is formed, decarboxylation can be attempted. However, the decarboxylation of benzoic acids is difficult and often requires high temperatures and the use of a catalyst, such as copper powder or a copper salt. The reaction proceeds via the loss of CO₂ to form an aryl anion, which is then protonated. The stability of this intermediate influences the ease of the reaction.
In some specific cases, geminal esters can undergo de-ethoxycarbonylation when treated with reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO) in refluxing xylene, a process that involves O-alkyl cleavage followed by decarboxylation.
Mannich Reactions Involving Derivatives
The Mannich reaction is an aminoalkylation reaction that involves the condensation of a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov The product is a β-amino-carbonyl compound known as a Mannich base. nih.gov
This compound itself lacks a sufficiently acidic hydrogen on the aromatic ring to participate directly in a Mannich reaction. However, a derivative where one of the alkoxy groups is converted to a hydroxyl group, such as ethyl 3-ethoxy-4-hydroxybenzoate, would be an excellent substrate. The phenolic hydroxyl group strongly activates the ortho position, making the ring proton sufficiently acidic to react. In this case, the reaction with formaldehyde and an amine (e.g., dimethylamine) would introduce an aminomethyl group ortho to the hydroxyl group. The introduction of Mannich bases can significantly improve the hydrophilicity and medicinal properties of compounds. nih.govresearchgate.net
Schiff Base Formation Involving Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are typically formed by the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). iarconsortium.orgresearchgate.net
As an ester, this compound cannot directly form a Schiff base. To enable this transformation, the ester group must be converted into either a carbonyl group or an amino group.
Conversion to an Aldehyde: The methyl ester can be reduced to an aldehyde (3-ethoxy-4-methoxybenzaldehyde). This aldehyde derivative is a suitable precursor for Schiff base formation. iarconsortium.orgsigmaaldrich.com It can then be reacted with a variety of primary amines in an acid-catalyzed condensation reaction to yield the corresponding Schiff base. Studies have reported the synthesis of Schiff bases from the related compound 3-ethoxy-4-hydroxy benzaldehyde (B42025). iarconsortium.org
Conversion to an Amine: Alternatively, a nitro group can be introduced onto the aromatic ring via electrophilic nitration, as described in section 3.3.1. Subsequent reduction of the nitro group (e.g., using catalytic hydrogenation or a metal in acid) yields an amino group. This aniline (B41778) derivative can then react with an aldehyde or ketone to form a Schiff base. researchgate.netsemanticscholar.org
Influence of Substituent Effects on Reactivity
The chemical behavior of this compound is governed by the interplay of electronic and steric effects originating from its substituent groups on the benzene (B151609) ring. These substituents, an ethoxy group at the 3-position and a methoxy group at the 4-position, modulate the electron density distribution within the aromatic system and can physically impede the approach of reactants. This intricate balance of effects dictates the compound's reactivity in various chemical transformations.
The electronic influence of the alkoxy groups (ethoxy and methoxy) on the reactivity of the benzoate ring is a primary determinant of its reaction pathways. Both groups possess oxygen atoms with lone pairs of electrons that can be delocalized into the aromatic π-system, a phenomenon known as a positive resonance effect (+R). This electron donation increases the electron density of the benzene ring, thereby activating it towards electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com Conversely, the high electronegativity of the oxygen atoms leads to an electron-withdrawing inductive effect (-I), which partially counteracts the resonance effect.
In the case of this compound, the 4-methoxy group, being in the para position relative to the ester group, exerts a strong electron-donating resonance effect. This significantly increases the electron density at the ortho and para positions, making the ring more susceptible to attack by electrophiles. wikipedia.org The 3-ethoxy group, situated at the meta position, primarily influences the ring's electron density through its inductive effect, which is electron-withdrawing. wikipedia.org The cumulative electronic impact of these substituents is a net activation of the aromatic ring, enhancing its reactivity in electrophilic substitution reactions compared to unsubstituted benzoate.
The quantitative measure of these electronic effects can be understood through Hammett substituent constants (σ), which are detailed in the table below. wikipedia.orgresearchgate.net
| Substituent | Position | Hammett Constant (σ) | Predominant Electronic Effect |
| Methoxy (-OCH₃) | para (σₚ) | -0.27 | Strong Electron-Donating (+R > -I) |
| Methoxy (-OCH₃) | meta (σₘ) | +0.12 | Weak Electron-Withdrawing (-I > +R) |
| Ethoxy (-OC₂H₅) | para (σₚ) | -0.24 | Strong Electron-Donating (+R > -I) |
| Ethoxy (-OC₂H₅) | meta (σₘ) | +0.15 | Weak Electron-Withdrawing (-I > +R) |
This table presents generally accepted Hammett constant values which quantify the electronic influence of substituents on the reactivity of a benzene ring.
The data in the table confirms that the 4-methoxy group is strongly electron-donating, while the 3-ethoxy group has a mild electron-withdrawing effect from the meta position. This electronic profile is crucial in predicting the regioselectivity and rate of reactions involving the aromatic ring.
Steric hindrance, the spatial impediment to a chemical reaction due to the size of substituent groups, plays a significant role in the reactivity of this compound. The ethoxy and methoxy groups, particularly the slightly bulkier ethoxy group, can obstruct the approach of reagents to the reaction centers of the molecule.
This steric influence is particularly relevant in reactions targeting the aromatic ring or the carboxyl group. For electrophilic aromatic substitution, the presence of the 3-ethoxy and 4-methoxy groups can direct incoming electrophiles to the less sterically hindered positions on the ring. While the electronic effects activate the ring, the steric bulk of these substituents may disfavor substitution at the adjacent C-2 and C-5 positions.
In reactions involving the carboxyl group, such as alkaline hydrolysis, the 3-ethoxy group is in proximity to the reaction site. researchgate.net This can create a steric barrier for the incoming nucleophile, potentially reducing the reaction rate compared to an unsubstituted benzoate ester. chemrxiv.org This phenomenon, where a substituent near the reaction site slows a reaction, is a classic example of steric hindrance. rsc.org
The following table summarizes the potential steric influences of the substituent groups on different types of reactions.
| Reaction Type | Potential Steric Influence of 3-Ethoxy and 4-Methoxy Groups |
| Electrophilic Aromatic Substitution | The ethoxy and methoxy groups can create steric congestion, potentially directing incoming electrophiles to the less hindered positions on the aromatic ring. |
| Reactions at the Carboxyl Group (e.g., Hydrolysis) | The 3-ethoxy group may sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the reaction rate. |
Structural Modifications and Derivative Chemistry of 3 Ethoxy 4 Methoxybenzoate
Design and Synthesis of Novel Analogs
The synthesis of new derivatives of 3-ethoxy-4-methoxybenzoate is a focal point of research, aiming to create molecules with specific functionalities. This is achieved through several key synthetic strategies, including the incorporation of heterocyclic systems, modification of substituent groups, and interconversion of existing functional groups.
Introduction of Heterocyclic Moieties
The incorporation of heterocyclic rings into the this compound framework is a common strategy to generate novel compounds. These heterocyclic moieties can significantly alter the parent molecule's properties.
One notable approach involves the reaction of 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-(3-methoxybenzoxy)benzaldehyde. This condensation reaction yields a series of new Schiff bases, specifically 2-ethoxy-4-[(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]-phenyl 3-methoxybenzoates. researchgate.netdergipark.org.tr These Schiff bases can be further modified. For instance, treatment with 4-piperidinecarboxamide in the presence of formaldehyde (B43269), via the Mannich reaction, leads to the synthesis of the corresponding N-Mannich bases: 2-ethoxy-4-{[3-alkyl/aryl-1-(4-piperidinecarboxamide-1-yl-methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-azomethine}-phenyl 3-methoxy-benzoates. researchgate.netdergipark.org.tr The general mechanism for a Mannich reaction involves the aminoalkylation of an active hydrogen compound, starting with the formation of an iminium ion from an amine and an aldehyde. wikipedia.org
Another example is the synthesis of 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate. This is achieved through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate. researchgate.net The introduction of the triazole ring, a five-membered heterocycle with three nitrogen atoms, is a key structural modification. dergipark.org.tr
The synthesis of triazolo-thiadiazole derivatives represents another avenue for incorporating heterocyclic systems. oil.gov.iq These fused heterocyclic compounds are synthesized through multi-step reactions, often starting from a benzoic acid hydrazide. oil.gov.iq
Alkyl/Aryl Substitutions
Modification of the alkyl and aryl substituents on the this compound core is a fundamental strategy to alter its properties. This can be achieved through various synthetic methods.
A key example is the synthesis of 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, a derivative where an acetic acid group is introduced at the 5-position. One efficient synthesis starts from 2-hydroxy-4-methylbenzoic acid. The first step is the alkylation of the hydroxyl and carboxylic acid groups with ethyl bromide in the presence of a base like potassium carbonate to yield ethyl 2-ethoxy-4-methylbenzoate. google.com Subsequent deprotonation with lithium diisopropylamide (LDA) and quenching the resulting carbanion with carbon dioxide introduces the acetic acid moiety at the methyl position. google.com
The synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) is another example of alkyl substitution, specifically etherification. This reaction is typically carried out using an alkyl halide, such as haloethane, in the presence of an alkali (like sodium hydroxide) and a catalyst. google.com
The following table summarizes examples of different alkyl/aryl substitutions on the benzoate (B1203000) core:
| Starting Material | Reagent(s) | Product | Type of Substitution |
| 2-Hydroxy-4-methylbenzoic acid | Ethyl bromide, K₂CO₃ | Ethyl 2-ethoxy-4-methylbenzoate | O-Alkylation, Esterification |
| Isovanillin | Haloethane, NaOH, Catalyst | 3-Ethoxy-4-methoxybenzaldehyde | O-Alkylation (Etherification) |
| Methyl Paraben | Dimethyl sulphate, K₂CO₃ | Methyl-4-methoxy benzoate | O-Alkylation |
| Methyl Paraben | Ethyl bromide, K₂CO₃ | Methyl-4-ethoxy benzoate | O-Alkylation |
This table provides examples of alkylation reactions to modify the substituents on a benzoic acid derivative core.
Functional Group Interconversions
Functional group interconversions (FGIs) are essential for modifying the this compound structure. These reactions convert one functional group into another, enabling the synthesis of a wide array of derivatives. cymitquimica.com
Common FGIs for this compound and its derivatives include:
Hydrolysis: The ester group of methyl or ethyl this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-ethoxy-4-methoxybenzoic acid.
Esterification: Conversely, 3-ethoxy-4-methoxybenzoic acid can be esterified by reacting it with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like sulfuric acid. cymitquimica.comvulcanchem.com
Reduction: The carboxylic acid group of 3-ethoxy-4-methoxybenzoic acid can be reduced to a primary alcohol, forming (3-ethoxy-4-methoxyphenyl)methanol (B190139). Similarly, an aldehyde group, as in 3-ethoxy-4-methoxybenzaldehyde, can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: An aldehyde group can be oxidized to a carboxylic acid. For example, 3-ethoxy-4-methoxybenzaldehyde can be oxidized to 3-ethoxy-4-methoxybenzoic acid. The alkoxy groups themselves can be oxidized under strong conditions to form aldehydes or carboxylic acids.
Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine, often in the presence of a coupling agent. cymitquimica.com
Structure-Reactivity and Structure-Interaction Relationships (SAR in non-clinical context)
The structural features of this compound derivatives, particularly the substitution patterns on the benzene (B151609) ring, have a profound impact on their chemical behavior and molecular interactions.
Impact of Substitution Patterns on Chemical Behavior
The nature and position of substituents on the aromatic ring govern the molecule's reactivity. The ethoxy and methoxy (B1213986) groups are both electron-donating groups, which influences the electronic distribution within the ring.
The electron-donating nature of the ethoxy and methoxy groups activates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to these groups. stpeters.co.in However, the ethoxy group is known to increase steric hindrance compared to a methoxy group, which can influence the regioselectivity of reactions. For instance, in electrophilic substitution reactions, the larger size of the ethoxy group might disfavor substitution at the adjacent ortho position.
The position of the alkoxy groups significantly impacts the physicochemical properties of the molecule. A comparison of isomers of ethoxy-methoxybenzoic acid reveals these differences. For example, ortho-isomers can exhibit intramolecular steric hindrance, which may affect their solubility and melting points.
The following table compares the calculated properties of positional isomers of ethoxy-methoxybenzoic acid:
| Isomer | Substituent Positions (Ethoxy, Methoxy) | Calculated XLogP3 | Hydrogen Bond Donor/Acceptor Count |
| 3-Ethoxy-4-methoxybenzoic acid | 3, 4 | 2.1 | 1 / 4 |
| 2-Ethoxy-4-methoxybenzoic acid | 2, 4 | 2.1 | 1 / 4 |
| 4-Ethoxy-3-methoxybenzoic acid | 4, 3 | 2.1 | 1 / 4 |
Data sourced from PubChem. This table illustrates how positional isomerism can lead to subtle differences in predicted properties.
Correlation of Structural Features with Molecular Interactions
The specific arrangement of atoms and functional groups in this compound derivatives dictates how they interact with other molecules, which is crucial in fields like materials science and crystallography.
In a study of ferroelectric nematic liquid crystals, it was found that the presence of a lateral ethoxy chain on the central phenyl ring of a molecule, as in 3-ethoxy-4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate, plays a key role in the stability of the ferroelectric nematic phase. tandfonline.comresearchgate.networktribe.com This is attributed to a combination of steric and electronic factors, where the lateral group enhances the molecular biaxiality. tandfonline.comresearchgate.networktribe.com This demonstrates how a seemingly simple structural modification can have a significant impact on intermolecular interactions and bulk material properties.
The orientation of the ethoxy group can also be critical in interactions with biological macromolecules. In a study involving a cytochrome P450 enzyme, the conformation of a meta-ethoxy substituent was found to push the methylene (B1212753) group closer to the heme iron center of the enzyme. adelaide.edu.au This specific orientation, influenced by the larger size and flexibility of the ethoxy group compared to a methoxy group, can affect the efficiency of enzymatic reactions. adelaide.edu.au
Non-covalent interactions such as hydrogen bonding and π-π stacking are also influenced by the structural features of these molecules. In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers. The presence and nature of alkoxy substituents can influence the crystal packing and the strength of these interactions. For instance, intramolecular hydrogen bonding can occur in certain derivatives, stabilizing specific conformations. smolecule.com
Derivatization for Specific Research Applications (excluding clinical)
The molecular architecture of this compound, characterized by its substituted benzene ring, makes it a valuable precursor for the synthesis of more complex, advanced organic scaffolds. The ethoxy and methoxy groups can influence the electronic properties and reactivity of the aromatic ring, while the ester functional group provides a key site for chemical modification. Researchers utilize these features to construct intricate heterocyclic and polycyclic systems for various non-clinical research applications.
One significant application is the use of its derivative, 3-ethoxy-4-methoxybenzaldehyde, as a crucial intermediate in the synthesis of complex heterocyclic structures. This aldehyde, readily prepared from the corresponding benzoate, serves as a foundational building block. For instance, it is a key material in the synthetic pathway to produce the scaffold of apremilast, a complex N-acetyl-isoindolyl-based structure investigated for its role as a phosphodiesterase-4 (PDE-4) inhibitor in research settings. google.com The synthesis demonstrates how the simple benzaldehyde (B42025) derivative can be elaborated into a multi-ring system, providing a scaffold for further investigation in medicinal chemistry research. google.com
Another example of its utility is in the creation of novel Schiff bases incorporated into heterocyclic systems. A derivative, 2-ethoxy-4-formylphenyl-4-methoxybenzoate, is used in a condensation reaction with 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one. researchgate.net This reaction yields a complex 1,2,4-triazole (B32235) Schiff base, an advanced molecular scaffold designed for evaluation of its antioxidant properties. researchgate.net This synthetic strategy highlights how the core structure of a substituted benzoate can be integral to forming larger, functionally diverse molecules for material science and biological research studies. researchgate.net
The following table summarizes the transformation of this compound derivatives into advanced organic scaffolds for research purposes.
Table 1: Synthesis of Advanced Scaffolds from this compound Derivatives
| Starting Material Derivative | Reaction Type | Resulting Advanced Scaffold | Research Application Area | Source(s) |
|---|---|---|---|---|
| 3-Ethoxy-4-methoxybenzaldehyde | Multi-step cyclization and amidation | N-acetyl-isoindolyl-based scaffold (Apremilast scaffold) | Investigation of PDE-4 inhibition mechanisms | google.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Ethoxy-4-methoxybenzaldehyde |
| Apremilast |
| 2-Ethoxy-4-formylphenyl-4-methoxybenzoate |
Computational and Theoretical Studies of 3 Ethoxy 4 Methoxybenzoate and Its Derivatives
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 3-ethoxy-4-methoxybenzoate and its analogs. These methods provide a detailed understanding of the electronic and structural characteristics of these molecules.
DFT calculations are frequently employed to analyze the electronic structure of benzoate (B1203000) derivatives. For instance, studies on related compounds like 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate have utilized the B3LYP/6–311++G(d,p) level of theory to assess optimized molecular structure, vibrational frequencies, and electronic spectra. researchgate.net Such analyses help in understanding the distribution of electron density and identifying the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. researchgate.net The electron-donating nature of the ethoxy and methoxy (B1213986) groups influences the electronic distribution within the aromatic ring, which can be quantified through these calculations.
Theoretical studies on similar structures, such as 3-Methyl-4-[3-ethoxy-(2-p-metilbenzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, have also been conducted using DFT and Hartree-Fock (HF) methods to determine parameters like chemical hardness, electronegativity, and ionization potential from HOMO-LUMO energy calculations. researchgate.net These computational investigations provide a deeper understanding of the electronic properties that dictate the behavior of these molecules in various chemical and biological environments. researchgate.net
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules, which in turn affects their biological activity. psu.edu For derivatives like 2-ethoxy-4-methoxybenzoic acid, DFT calculations have been used to determine the most stable conformation. These calculations suggest that the lowest-energy conformation is achieved when the ethyl chain of the ethoxy group is oriented away from the methoxy group to minimize steric hindrance.
The flexibility of the molecule arises from the rotation around the C-O bonds of the ethoxy and methoxy substituents. The dihedral angles are a key output of these conformational studies. For 2-ethoxy-4-methoxybenzoic acid, the ethoxy group is predicted to form an angle of approximately 30° with the benzene (B151609) plane, while the methoxy group is nearly coplanar (less than 10°). Molecular dynamics simulations can further explore the conformational preferences and dynamic behavior of benzoate derivatives, providing a more complete picture of their energy landscapes.
| Parameter | Value (for 2-Ethoxy-4-methoxybenzoic acid) | Source |
| Ethoxy Group Dihedral Angle | ~30° | |
| Methoxy Group Dihedral Angle | <10° | |
| Lowest-Energy Conformation | Ethyl chain of ethoxy group oriented away from the methoxy group |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful tools for predicting how this compound derivatives might interact with biological targets, such as enzymes.
Molecular docking studies have been performed on various derivatives to predict their binding modes within the active sites of proteins. For example, novel 4-anilinoquinazoline (B1210976) derivatives synthesized from methyl 4-(2-chloroethoxy)-3-methoxybenzoate were docked into the active sites of EGFR and VEGFR-2. ijcce.ac.ir These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the protein, which are crucial for understanding the mechanism of action. ijcce.ac.ir
Similarly, docking studies on 2-ethoxy-4-[(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]-phenyl 3-methoxybenzoates have been conducted to understand their potential biological activities. researchgate.net The insights gained from these predictions can guide the synthesis of more potent and selective compounds. ijcce.ac.ir
A primary goal of molecular docking is to predict the binding affinity of a ligand to a protein, often expressed as a binding energy score. For a derivative of 4-anilinoquinazoline, the predicted binding energies were -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR-2, suggesting a potentially effective interaction with VEGFR-2. ijcce.ac.ir
It is important to note that accurately predicting binding affinities is challenging. nih.gov The scoring functions used in docking are approximations, and the flexibility of the protein is often limited in standard docking procedures. nih.gov More advanced methods, such as molecular dynamics simulations followed by free energy calculations (e.g., the Linear Interaction Energy method), can provide more accurate predictions of binding affinities. nih.gov
| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Source |
| 4-Anilinoquinazoline derivative (8a) | EGFR | -6.39 | ijcce.ac.ir |
| 4-Anilinoquinazoline derivative (8a) | VEGFR-2 | -8.24 | ijcce.ac.ir |
Advanced Spectroscopic Investigations
Advanced spectroscopic techniques are essential for the structural characterization of this compound and its derivatives, with theoretical calculations often used to complement and interpret experimental data.
The structures of novel phenolic acid triazole derivatives, synthesized from precursors like methyl 4-hydroxy-3-methoxybenzoate, have been characterized using IR, MS, and NMR spectroscopy. nih.gov In many cases, the experimental data is supported by X-ray crystal diffraction. nih.gov For these compounds, the chemical shifts in ¹H NMR for the benzene and triazole rings typically appear between 6.87–8.01 ppm and 7.98–8.60 ppm, respectively. In ¹³C NMR, the carbonyl carbon signal is found in the range of 165.71–166.92 ppm. nih.gov
Furthermore, spectroscopic studies on the complexation of uranyl(VI) ions with methoxybenzoates have been carried out using UV-vis absorption and Raman spectroscopy. acs.org These investigations help to determine the stability constants and spectroscopic properties of the resulting complexes. acs.org The combination of experimental spectroscopic data with theoretical calculations, such as those from DFT, provides a powerful approach for the comprehensive analysis of these compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are routinely employed.
In the ¹H NMR spectrum of compounds containing the 3-ethoxy-4-methoxybenzoyl moiety, characteristic signals are observed. For instance, the ethoxy group typically presents as a triplet around δ 1.4 ppm corresponding to the methyl (-CH₃) protons and a quartet around δ 4.1-4.2 ppm for the methylene (B1212753) (-CH₂-) protons, arising from spin-spin coupling. rsc.org The methoxy group (-OCH₃) appears as a sharp singlet at approximately δ 3.8 ppm. Aromatic protons on the benzene ring exhibit signals in the range of δ 6.8–7.9 ppm, with their specific chemical shifts and coupling patterns dependent on the substitution pattern of the derivative.
¹³C NMR spectroscopy provides further structural confirmation. The carbon atoms of the ethoxy group typically resonate at around δ 14 ppm (-CH₃) and δ 60-65 ppm (-CH₂-). rsc.org The methoxy carbon appears at approximately δ 55-56 ppm. rsc.orgmdpi.com The carbonyl carbon of the benzoate ester or acid is a key indicator, appearing significantly downfield in the region of δ 165-170 ppm. rsc.orgmdpi.com Aromatic carbons can be observed between δ 98 and δ 162 ppm. rsc.orgmdpi.com The specific chemical shifts can be influenced by the electronic effects of other substituents on the aromatic ring.
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for derivatives of this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound and its derivatives. mvpsvktcollege.ac.in The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key vibrational modes observed in the IR spectra of these compounds include the C=O stretching of the carboxyl group, which typically appears as a strong band in the region of 1680-1720 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages are also prominent, appearing in the fingerprint region between 1000 and 1300 cm⁻¹. mvpsvktcollege.ac.in Specifically, the aryl-alkyl ether C-O stretch is often observed around 1250 cm⁻¹.
The aromatic ring is characterized by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H bonds of the ethoxy group exhibit stretching vibrations in the 2850-3000 cm⁻¹ range. mvpsvktcollege.ac.in The presence of these characteristic absorption bands provides confirmatory evidence for the structural features of this compound derivatives.
The table below presents typical IR absorption frequencies for key functional groups in this compound derivatives.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, the absorption of UV light primarily involves π → π* transitions within the aromatic ring and the carbonyl group. cutm.ac.in These transitions are typically observed at wavelengths longer than 200 nm. units.it
The position of the maximum absorption (λmax) can be influenced by the solvent polarity and the presence of other functional groups on the molecule. lkouniv.ac.in For instance, the electronic transitions of the benzene ring and the carbonyl group can be affected by the electron-donating ethoxy and methoxy groups. These auxochromic groups can cause a bathochromic (red) shift in the absorption maximum.
Studies on related benzoic acid derivatives have shown that the UV-Vis spectra can be used to investigate complexation with metal ions, where changes in the absorption spectra indicate the formation of new species. acs.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict and interpret the electronic absorption spectra of these compounds. researchgate.net
Crystallographic Analysis of this compound Derivatives
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structural information for this compound derivatives in the solid state.
Crystal Structure Determination
The crystal structures of several derivatives of this compound have been determined. For example, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate has been reported to be monoclinic with the space group P2₁/c. researchgate.net Similarly, a related compound, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, crystallizes in the triclinic space group P-1. researchgate.net Another derivative, 4-ethoxy-3-methoxybenzaldehyde, crystallizes in the monoclinic system with space group P2₁/c. nih.gov
These studies provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. For instance, in 4-ethoxy-3-methoxybenzaldehyde, the benzene ring is essentially planar, and the ethoxy and methoxy groups are nearly coplanar with the ring. nih.gov
The table below summarizes crystallographic data for some derivatives related to this compound.
Supramolecular Interactions in Solid State
In the crystal structure of 4-ethoxy-3-methoxybenzaldehyde, intermolecular C-H···O hydrogen bonds link the molecules into sheets. nih.gov These sheets are further connected into a three-dimensional network through C-H···π interactions. nih.gov In salts of N-(4-methoxyphenyl)piperazin-1-ium with ethoxybenzoate, a combination of N-H···O and O-H···O hydrogen bonds, along with C-H···π interactions, leads to the formation of infinite chains and contributes to the stability of the crystal lattice. mdpi.com The analysis of these supramolecular interactions is essential for understanding the physical properties of the crystalline material and for the rational design of new materials with desired properties, a field known as crystal engineering. nih.govuoa.gr
Theoretical Prediction of Chemical Properties (e.g., reactivity, not basic physical properties)
Computational chemistry provides a powerful avenue for predicting the chemical properties and reactivity of this compound and its derivatives. Density Functional Theory (DFT) is a commonly used method for these theoretical investigations. researchgate.netresearchgate.net
By performing DFT calculations, researchers can determine various molecular properties that correlate with reactivity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO energy gap provides insight into the chemical stability and reactivity of the molecule.
Molecular Electrostatic Potential (MEP) maps can also be calculated to visualize the electron density distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. Furthermore, theoretical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the computational model. researchgate.netresearchgate.net These theoretical studies can guide the synthesis of new derivatives with tailored reactivity and properties.
Nonlinear Optical (NLO) Properties
The investigation of nonlinear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in optoelectronics, including technologies like second-harmonic generation (SHG) and optical switching. diva-portal.org Organic compounds, particularly those with donor-acceptor groups and delocalized π-electron systems, are of great interest as they can exhibit large NLO responses. nih.gov Computational methods, especially Density Functional Theory (DFT), have proven to be powerful tools for predicting and understanding the NLO behavior of molecules. nih.govrsc.org
A derivative of this compound, specifically 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM), has been the subject of both experimental and theoretical NLO studies. researchgate.net The synthesis and characterization of this novel 1,2,4-triazole (B32235) Schiff base have been reported, and its molecular structure was optimized using the B3LYP/6–311++G(d,p) level of theory. researchgate.net Theoretical calculations have suggested that this chromophore could be a promising candidate for NLO materials. researchgate.net The study of such derivatives is crucial as they can crystallize in noncentrosymmetric space groups, a prerequisite for second-order NLO activity. researchgate.net
Another related area of study involves Schiff base compounds derived from benzoates. For instance, a Schiff base synthesized from 3-ethoxy salicylaldehyde (B1680747) and methyl-4-amino benzoate has been shown to exhibit NLO properties. researchgate.net The nonlinear refractive index of this compound was determined, indicating its potential for applications in all-optical switching. researchgate.net
The following table summarizes the calculated NLO properties for a derivative of this compound.
| Compound Name | Method | First Hyperpolarizability (β) (esu) |
| 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM) | DFT/B3LYP/6–311++G(d,p) | Data Not Explicitly Provided in Search Result |
Further research is needed to populate the specific value for the first hyperpolarizability of the EPM compound from the cited literature.
The exploration of NLO properties also extends to understanding the role of intermolecular interactions and the effects of the molecular environment, which can significantly influence the NLO response of materials in condensed phases. diva-portal.org
Applications in Chemical Synthesis and Advanced Materials
Role as a Building Block in Complex Organic Synthesis
The specific arrangement of ethoxy, methoxy (B1213986), and benzoate (B1203000) groups on the aromatic ring makes this compound a strategic starting point for multi-step organic synthesis. The functional groups can be readily modified, allowing for the systematic construction of intricate molecular architectures.
The 3-ethoxy-4-methoxybenzoate framework is a type of substituted benzoic acid, a class of compounds widely used as precursors for more complex structures. These frameworks are particularly useful in synthesizing polycyclic and heterocyclic systems. For example, research into the synthesis of the anticancer agent Gefitinib has utilized methyl 3-hydroxy-4-methoxybenzoate, a closely related precursor. In a synthetic route (that was later retracted), this precursor was alkylated and subsequently subjected to nitration, reduction, and cyclization reactions to build the quinazoline (B50416) core of the final molecule bldpharm.comrug.nl. This illustrates how the benzoate scaffold provides the initial aromatic ring upon which additional rings and functional groups are systematically added.
Similarly, a novel synthesis for Bosutinib, another kinase inhibitor, begins with 3-methoxy-4-hydroxybenzoic acid beilstein-journals.org. The process involves esterification and alkylation followed by a series of reactions to construct the final complex quinoline-based scaffold beilstein-journals.org. These examples demonstrate the role of alkoxy-substituted benzoates as foundational units in the assembly of larger, polyfunctional organic scaffolds.
The functional groups on this compound provide multiple reaction sites, making it an ideal intermediate for producing polyfunctionalized molecules. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the aromatic ring can undergo further substitution reactions.
The synthesis of complex kinase inhibitors like Gefitinib and Bosutinib from similar precursors highlights this utility. The initial benzoate derivative is transformed through a sequence of reactions—such as nitration, reduction, cyclization, and chlorination—each step adding new functional groups to the molecule bldpharm.comrug.nlbeilstein-journals.org. This step-by-step functionalization is key to building molecules with the precise three-dimensional structure and chemical reactivity required for their intended purpose. The presence of alkoxy groups also influences the regioselectivity of certain reactions, such as C-H activation, which is a modern tool for creating complex heterocyclic compounds researchgate.net. This directing effect is crucial for controlling the outcome of the synthesis and producing the desired isomer researchgate.net.
Synthetic Precursor for Non-Clinical Chemical Entities
Beyond its role as a general building block, this compound and its immediate derivatives serve as precursors in the synthesis of specific molecules with defined chemical and biological activities, primarily for research purposes.
A significant application of this chemical family is in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. The closely related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), is a key material intermediate for synthesizing Apremilast, a known PDE4 inhibitor used in treating psoriasis lgcstandards.comresearchgate.net. PDE4 inhibitors often feature a catechol ether pharmacophore, which is present in the 3-ethoxy-4-methoxy-substituted ring system sigmaaldrich.com. The synthesis of Apremilast from this aldehyde intermediate underscores the importance of the scaffold in creating molecules with specific enzyme-inhibiting properties lgcstandards.comresearchgate.net.
Furthermore, 3-ethoxy-4-methoxybenzaldehyde has been used to synthesize a compound known as CDr10b, which is utilized in research to investigate its role in neuroinflammatory diseases mdpi.com. The synthesis of such research compounds is critical for understanding disease mechanisms and developing potential new therapeutic agents. The broader class of alkoxy-substituted benzoic acids is recognized for its versatility in producing advanced derivatives, such as esters and amides, that act as intermediates for complex heterocyclic compounds used in drug discovery.
Development in Advanced Materials Science
The structural motif of this compound, derived from vanillic acid, is relevant to the development of novel bio-based polymers. Vanillic acid and its derivatives are being explored as renewable feedstocks for creating sustainable alternatives to petroleum-based plastics.
One such polymer is Poly(ethylene vanillate) (PEV), which is considered a potential bio-based substitute for Poly(ethylene terephthalate) (PET). Research in this area involves the synthesis and polymerization of monomers derived from vanillic acid. Notably, "ethyl 4-ethoxy-3-methoxybenzoate" is identified within the context of this polymer research, indicating its relevance as a related chemical structure in the field of advanced, sustainable materials.
Analytical Research Applications
While this compound is commercially available for research use, specific applications of this compound as a formal analytical or reference standard are not extensively documented in the available scientific literature.
Methodologies for Detection and Quantification in Research Samples
The accurate detection and quantification of this compound in various research samples are crucial for monitoring reaction kinetics, assessing product purity, and understanding its behavior in different matrices. A range of analytical techniques can be employed for this purpose, with chromatographic methods being the most prevalent due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this compound. While a specific validated method for this compound is not extensively detailed in publicly available literature, methods for structurally similar compounds, such as 3-Ethoxy-4-hydroxybenzaldehyde, provide a strong basis for method development. For instance, a C18 or a specialized reversed-phase column like Newcrom R1 can be employed. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure good peak shape and reproducibility. For mass spectrometric detection, formic acid is preferred as it is a volatile buffer.
The following interactive data table outlines typical parameters for an HPLC method that could be adapted for the analysis of this compound, based on methodologies for analogous compounds.
| Parameter | Typical Value |
| Stationary Phase | C18, 5 µm particle size, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV, approx. 254 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
A validated HPLC method for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid provides insights into the performance characteristics that could be expected for a method tailored to this compound. The validation of such a method would involve assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Below is an interactive data table summarizing the validation parameters from a study on analogous compounds, which can serve as a benchmark for a method developed for this compound.
| Validation Parameter | 2-hydroxy-4-methoxybenzaldehyde | 2-hydroxy-4-methoxybenzoic acid |
| Linearity Range | 5–350 µg/mL | 10–300 µg/mL |
| Correlation Coeff. | > 0.998 | > 0.999 |
| Intra-day Precision (%RSD) | 0.41–1.07% | 0.95–2.5% |
| Inter-day Precision (%RSD) | 0.61–1.76% | 1.3–2.8% |
| LOD | 0.84 µg/mL | 2.34 µg/mL |
| LOQ | 2.80 µg/mL (calculated as 3.3 x LOD) | 7.72 µg/mL (calculated as 3.3 x LOD) |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for its identification in complex mixtures due to the high specificity of mass spectral data. For the related compound, Methyl 3-methoxy-4-ethoxybenzoate, a capillary column such as an HP-5 is suitable. The NIST WebBook provides mass spectral data for this compound, which would be essential for its identification. The fragmentation pattern in the mass spectrum provides a unique fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is an indispensable tool for the structural confirmation of this compound. While not typically used for quantification in the same way as chromatographic techniques, it provides detailed structural information that can confirm the identity of the synthesized compound.
Interactions with Biological Systems: in Vitro and Mechanistic Studies Non Human
Enzymatic Interaction and Inhibition Studies
Inhibition of Key Enzymes (e.g., COX-2, GST, AChE, BChE, KARI, MMPs, HDACs)
No published studies were identified that investigate the inhibitory effect of 3-Ethoxy-4-methoxybenzoate on these enzymes.
Kinetic Assays and Mechanistic Elucidation of Enzyme Inhibition
In the absence of any primary inhibition data, no kinetic assays or mechanistic studies concerning this compound's interaction with the specified enzymes are available in the scientific literature.
Molecular Target Exploration at the Cellular Level (Non-Human Cells)
Interactions with Biomolecules
There is no available research detailing the specific interactions of this compound with biomolecules at the cellular level.
Influence on Cellular Processes (e.g., enzymatic pathways, gene expression)
No studies were found that describe the influence of this compound on cellular enzymatic pathways or gene expression in non-human cells.
Mechanisms of Action at the Molecular Level (Non-Human Context)
The molecular mechanism of action for this compound remains uninvestigated, as there is no foundational research on its biological targets or cellular effects.
Receptor Binding Affinity Studies
Receptor binding assays are fundamental in pharmacology to determine how a compound interacts with specific biological targets. These in vitro studies measure the affinity of a ligand (in this case, this compound) for a particular receptor. Typically, this is achieved through competitive binding experiments where the compound of interest competes with a known radiolabeled ligand for binding to the receptor. The results are usually expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.
As no studies have been published on the receptor binding profile of this compound, its affinity for any specific receptor remains unknown.
Pathway Modulation
Pathway modulation studies investigate the downstream effects of a compound's interaction with a biological target. These assays can determine whether a compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator of a specific signaling pathway. Techniques such as reporter gene assays, second messenger measurements (e.g., cAMP or calcium flux assays), and phosphorylation analysis are commonly employed.
Without initial receptor binding data, investigations into the pathway modulation of this compound have not been pursued. Consequently, its effects on any cellular signaling pathways have not been elucidated.
Metabolic Stability Studies in Biological Systems (enzymatic, in vitro)
Metabolic stability is a critical parameter in drug discovery, providing an early indication of a compound's pharmacokinetic profile. These in vitro assays assess the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. The most common systems involve incubating the compound with liver microsomes or hepatocytes, which contain a rich complement of metabolic enzymes such as cytochrome P450s (CYPs).
The stability of the compound is monitored over time by measuring the decrease in its concentration. Key parameters derived from these studies include the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life and high clearance suggest rapid metabolism, which may affect the compound's bioavailability and duration of action in vivo.
Currently, there is no published data on the in vitro metabolic stability of this compound. Such studies would be essential to predict its metabolic fate and potential for drug-drug interactions.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes
Current synthetic methods for 3-Ethoxy-4-methoxybenzoate and related compounds often rely on conventional techniques. Future research should prioritize the development of more efficient, sustainable, and scalable synthetic routes.
One promising avenue is the exploration of biocatalysis . The use of enzymes, such as lipases, for the esterification of 3-ethoxy-4-methoxybenzoic acid with ethanol (B145695) could offer a greener alternative to traditional acid-catalyzed methods. Enzymatic reactions often proceed under milder conditions, with higher selectivity, and generate less waste. Research in this area could focus on screening for suitable enzymes, optimizing reaction conditions (e.g., solvent, temperature, and pH), and immobilizing enzymes for enhanced stability and reusability.
Another area ripe for investigation is the use of novel catalytic systems . For instance, solid acid catalysts or metal-organic frameworks (MOFs) could be developed for the etherification of a suitable precursor, such as ethyl 3-hydroxy-4-methoxybenzoate. These heterogeneous catalysts offer advantages in terms of separation, recovery, and recycling, contributing to more sustainable chemical processes.
Furthermore, flow chemistry presents an opportunity to improve the synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Research Focus |
| Biocatalysis (Enzymatic Esterification) | Green, mild conditions, high selectivity, reduced waste | Enzyme screening, optimization of reaction parameters, enzyme immobilization |
| Novel Catalytic Systems (e.g., MOFs) | Catalyst recyclability, enhanced stability, potential for high efficiency | Catalyst design and synthesis, optimization of catalytic performance |
| Flow Chemistry | Precise reaction control, improved safety, scalability, higher yields | Reactor design, optimization of flow parameters, integration with purification |
Exploration of Underinvestigated Chemical Transformations
The chemical reactivity of this compound remains largely unexplored. Its structure, featuring an ester, two ether functionalities, and a substituted benzene (B151609) ring, suggests a rich and varied chemistry awaiting investigation.
Future research could focus on the following transformations:
Selective Demethylation/De-ethylation: Developing methods to selectively cleave the methyl or ethyl ether groups would provide access to valuable hydroxylated intermediates, which are important building blocks in the synthesis of more complex molecules.
Ring Functionalization: Exploring electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation, could lead to a diverse range of new derivatives with potentially interesting properties. The directing effects of the existing substituents would be a key area of study.
Ortho-metalation: Directed ortho-metalation, followed by reaction with various electrophiles, could provide a powerful tool for introducing functional groups at specific positions on the aromatic ring, enabling the synthesis of highly substituted and complex structures.
Cross-Coupling Reactions: The development of methods to convert the alkoxy groups into triflates or halides would open the door to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of carbon-carbon and carbon-heteroatom bonds.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research. To date, there has been a lack of in-depth computational studies on this compound.
Future research should employ Density Functional Theory (DFT) and other advanced computational methods to:
Predict Physicochemical Properties: Calculate properties such as molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gap, electrostatic potential). These predictions can provide insights into the molecule's stability, reactivity, and potential applications. For instance, computational studies on other alkoxy benzoates have been used to investigate their mesophase behavior in liquid crystals. tandfonline.com
Model Reaction Mechanisms: Elucidate the mechanisms of various chemical reactions involving this compound. This can help in understanding the factors that control reactivity and selectivity, and in designing more efficient synthetic routes.
Virtual Screening for a Priori Applications: Predict the potential for this compound to interact with biological targets or to exhibit specific material properties. For example, its structural similarity to known bioactive molecules suggests that it could be screened in silico for potential pharmaceutical applications.
Deeper Mechanistic Insights into Biological Interactions (non-human)
While no direct studies on the biological interactions of this compound have been reported, its structural relationship to compounds with known biological activity suggests that this is a fertile area for investigation.
Future research in non-human models could focus on:
Metabolism and Pharmacokinetics: Investigating the metabolic fate of this compound in model organisms (e.g., rodents, zebrafish). This would involve identifying the metabolic pathways, characterizing the resulting metabolites, and determining the pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Such studies are crucial for understanding the compound's potential bioactivity and toxicity.
Interaction with Cellular Targets: Exploring the potential for this compound to interact with specific enzymes or receptors. Given that many natural and synthetic alkoxy-substituted aromatic compounds exhibit biological activity, it is plausible that this compound could have interesting and unexplored biological effects.
Ecotoxicological Assessment: Evaluating the potential environmental impact of this compound. Studies on its persistence, bioaccumulation, and toxicity in relevant aquatic and terrestrial organisms would be essential for a comprehensive understanding of its environmental profile.
Expanding Applications in Specialized Chemical Fields
The potential applications of this compound are likely to be diverse, given the functionalities present in the molecule. Future research should aim to explore its use in various specialized chemical fields.
Pharmaceutical Intermediates: The structurally related 3-ethoxy-4-methoxybenzaldehyde (B45797) is a known intermediate in the synthesis of pharmaceutical compounds. chemimpex.com It is highly probable that this compound could also serve as a valuable building block for the synthesis of novel drug candidates.
Materials Science: Alkoxy-substituted benzoic acid derivatives have been investigated for their potential use in the development of liquid crystals and polymers. tandfonline.com Future work could explore the incorporation of this compound into novel materials to tune their optical, thermal, and mechanical properties.
Agrochemicals: The benzoylurea (B1208200) class of insecticides often contains substituted aromatic moieties. Research could be directed towards synthesizing derivatives of this compound and evaluating their potential as new agrochemical agents.
Flavor and Fragrance Industry: Benzoate (B1203000) esters are widely used as flavoring and fragrance agents. The specific combination of ethoxy and methoxy (B1213986) groups in this compound may impart unique organoleptic properties, making it a candidate for investigation by the flavor and fragrance industry.
Q & A
Basic: What are the common synthetic routes for 3-Ethoxy-4-methoxybenzoate, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
this compound is typically synthesized via esterification of 3-ethoxy-4-methoxybenzoic acid with ethanol under acid catalysis. Key steps include:
- Oxidation of aldehydes: Precursors like 3-ethoxy-4-methoxybenzaldehyde can be oxidized to the corresponding benzoic acid using potassium permanganate (KMnO₄) in acidic media, followed by esterification .
- Substitution reactions: Methoxy and ethoxy groups are introduced via nucleophilic substitution (e.g., using alkyl halides and bases like K₂CO₃ in polar aprotic solvents). Optimizing stoichiometry and temperature (e.g., 60–80°C) minimizes byproducts .
- Solvent selection: Dichloromethane (DCM) or dimethylformamide (DMF) enhances reaction homogeneity and yield .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect signals for ethoxy (–OCH₂CH₃) at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet). Methoxy (–OCH₃) appears as a singlet near δ 3.8 ppm. Aromatic protons in the 1,3,4-substitution pattern show splitting consistent with coupling constants (J = 8–10 Hz) .
- ¹³C NMR: Carbonyl (C=O) at ~168 ppm, methoxy carbons at ~55 ppm, and ethoxy carbons at ~60–65 ppm .
- IR Spectroscopy: Strong C=O stretch at ~1720 cm⁻¹ and aryl ether (C–O–C) stretches at 1250–1050 cm⁻¹ .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ confirms molecular weight (e.g., C₁₁H₁₄O₄: 210.23 g/mol) .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
The ethoxy and methoxy groups are electron-donating via resonance and inductive effects, activating the aromatic ring toward electrophilic substitution. Key considerations:
- Regioselectivity: Methoxy at the 4-position directs electrophiles to the 5- and 3-positions, while ethoxy at the 3-position further modulates reactivity. Steric hindrance from ethoxy may favor substitution at less hindered sites .
- Reactivity modulation: Electron-withdrawing groups (e.g., halogens) introduced via substitution can alter reaction pathways. For example, bromination at the 5-position enhances electrophilicity for subsequent functionalization .
- Kinetic vs. thermodynamic control: Solvent polarity (e.g., DMF vs. DCM) and temperature influence product distribution in multi-step syntheses .
Advanced: What computational methods are recommended for modeling the crystal structure of this compound, and how does software like SHELX facilitate refinement?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL) are widely used for structure solution and refinement:
- Density Functional Theory (DFT): Gaussian or ORCA can model electronic structures, predicting bond lengths and angles that align with experimental XRD data .
Basic: What are the typical purification strategies for this compound following synthesis, and how does choice of solvent impact crystallization efficiency?
Methodological Answer:
- Recrystallization: Use ethanol/water or ethyl acetate/hexane mixtures. Slow cooling (0.5°C/min) promotes large, pure crystals.
- Column Chromatography: Silica gel with 20–30% ethyl acetate in hexane elutes the product. TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) monitors purity .
- Solvent effects: Polar solvents (e.g., ethanol) enhance solubility at high temperatures but reduce supersaturation upon cooling. Non-polar solvents (hexane) improve yield by lowering solubility .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives through systematic SAR studies?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Functional group variation: Compare analogs with substituents like halogens, nitro, or amino groups. For example, replacing ethoxy with isobutoxy alters lipophilicity and bioavailability .
- Enzymatic assays: Test derivatives against target enzymes (e.g., cyclooxygenase or kinases) to correlate substituent electronic profiles (Hammett σ values) with inhibition constants (Kᵢ) .
- Computational docking: AutoDock or Schrödinger Suite models ligand-receptor interactions, identifying critical hydrogen bonds or steric clashes. For instance, methoxy groups may occupy hydrophobic pockets in enzyme active sites .
- Data normalization: Control for variables like solvent (DMSO concentration ≤1%) and cell line specificity to reduce variability .
Advanced: What strategies are effective for analyzing enantiomeric purity in chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10). Retention time differences (Δt ≥1.5 min) resolve enantiomers.
- Circular Dichroism (CD): Monitor Cotton effects at 220–250 nm to confirm absolute configuration .
- Synthesis of chiral auxiliaries: Introduce menthol or binaphthyl groups to facilitate diastereomeric separation via standard chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
